2,4-Diamino-6-mercaptopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of DAMP involves various methods, including condensation reactions or modifications of existing pyrimidine derivatives. For example, one approach is the reaction between tetraaminopyrimidine and dihydroxyacetone , leading to the formation of DAMP. This synthesis step is crucial for obtaining the compound in sufficient quantities for further studies .
Chemical Reactions Analysis
- Acylation : DAMP can undergo acylation with carboxylic acid chlorides, leading to substitution at various nucleophilic centers (sulfur, nitrogen, or amino group) depending on reaction conditions .
- Metal-Organic Framework (MOF) Formation : DAMP serves as a chelating agent in the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF). This MOF has been characterized and used as a heterogeneous catalyst in various organic reactions, including the synthesis of pyranopyrazoles and selective oxidation of sulfides to sulfoxides .
Scientific Research Applications
Reactivity and Derivative Formation
- Reactivity Analysis : 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine, closely related to 2,4-Diamino-6-mercaptopyrimidine, demonstrates significant reactivity with mono- and α,ω-dihalocompounds, leading to the formation of previously undescribed alkyl derivatives (Cosimelli et al., 2004).
Applications in Cancer Research
- Inhibitors of DNA Repair Pathways : Mercaptopyrimidine derivatives, including this compound, are studied for their roles in inhibiting DNA repair pathways, specifically nonhomologous end joining, which is a crucial strategy in cancer therapy. This inhibition could lead to enhanced cancer cell death and increased efficacy when combined with certain cancer treatments (Ray et al., 2022).
Synthesis Monitoring
- Synthesis Process Monitoring : A method for monitoring the synthesis process of 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine, closely related to this compound, has been developed. This involves employing specific solvent systems for TLC (Thin Layer Chromatography) development (Xue, 2002).
Acylation Reactions
- Acylation Studies : 4,6-Diamino-2-mercaptopyrimidine, a compound structurally similar to this compound, has been studied for its acylation reactions with carboxylic acid chlorides. The research indicates varied acylation at multiple nucleophilic centers, depending on factors like temperature and reactants (Podzigun et al., 1980).
Synthesis and Structure Analysis
- Structure Determination : Studies on the synthesis and structure of SCR7, a DNA ligase inhibitor, involve 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine, a compound related to this compound. This research is significant in understanding the molecular structures involved in DNA repair pathway inhibition (Greco et al., 2016).
Metal Complex Formation
- Complex Formation with Metals : The synthesis and characterization of new complexes using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine have been explored. These complexes, which could have anticancer applications, showcase the potential of mercaptopyrimidine derivatives in forming biologically active metal complexes (El-Morsy et al., 2014).
Corrosion Inhibition
- Copper Corrosion Inhibition : The compound 4,6-Diamino-2-mercaptopyrimidine, structurally similar to this compound, is studied for its effectiveness as a copper corrosion inhibitor. This research is crucial for understanding the application of these compounds in materials science and corrosion protection (Cheng et al., 2016).
Mechanism of Action
DAMP has been investigated for its inhibition effect on the corrosion of mild steel (MS) in hydrochloric acid (HCl) medium. It acts as a corrosion inhibitor by adsorbing onto the MS surface. The mechanism involves the formation of a protective layer that hinders the aggressive action of HCl on the metal. Quantum chemical calculations provide insights into the electronic features associated with DAMP’s inhibition effectiveness .
Properties
IUPAC Name |
2,6-diamino-1H-pyrimidine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUUDGAWOJKDRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230851 | |
Record name | 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-08-6, 81012-96-6 | |
Record name | 2,6-Diamino-4(3H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081012966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56-08-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-thioxo-1H-pyrimidine-2,6-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINO-6-MERCAPTOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.